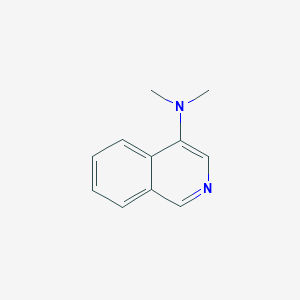

N,N-dimethylisoquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethylisoquinolin-4-amine” is a chemical compound that contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine .

Synthesis Analysis

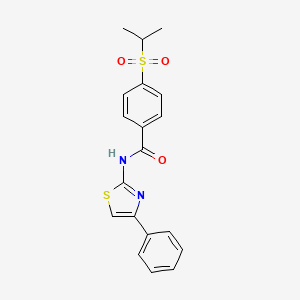

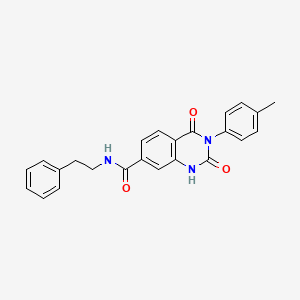

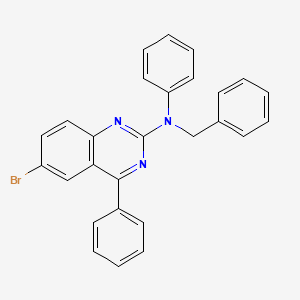

The synthesis of similar compounds, such as N,4-diphenylthiazol-2-amine derivatives, has been reported. The synthesis involved a three-step reaction employing the Hantzsch method . Another study described the synthesis of 4-aminoquinazoline derivatives using various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of “N,N-dimethylisoquinolin-4-amine” includes 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

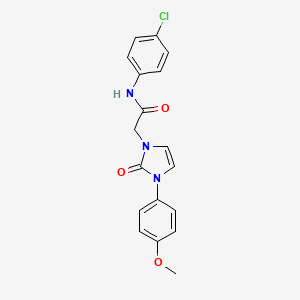

Catalyst for Fischer Indole Synthesis

“N,N-dimethylisoquinolin-4-amine” has been used as a catalyst in the Fischer indole synthesis . This method is environmentally friendly and requires only minimum catalyst loading .

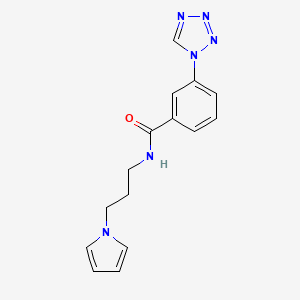

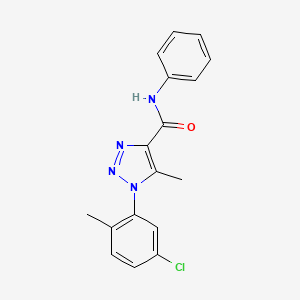

Catalyst for 1H-Tetrazole Synthesis

This compound has also been used as a catalyst for the synthesis of 1H-tetrazoles via click chemistry . The reaction was carried out under a solvent-free environment .

Inhibition of Cyclin D1

Fluorinated phenylethynyl-substituted heterocycles that possessed either an N-methylamino or N,N-dimethylamino group attached to heterocycles including pyridines, indoles, 1H-indazoles, quinolines, and isoquinolines inhibited the proliferation of LS174T colon cancer cells in which the inhibition of cyclin D1 .

Induction of Cyclin-Dependent Kinase Inhibitor p21Wif1/Cip1

These agents, particularly 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, induced the expression of the cyclin-dependent kinase inhibitor p21Wif1/Cip1 in colorectal cancer cells .

Inhibition of Methionine S-Adenosyltransferase-2 (MAT2A)

At a molecular level, these agents, particularly 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine and 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, bound and inhibited the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A) .

Wirkmechanismus

The mechanism of action of similar compounds, such as 4-aminoquinazolines, involves the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite. The most recent hypothesis suggests the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethylisoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBACBXMPCRDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylisoquinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)